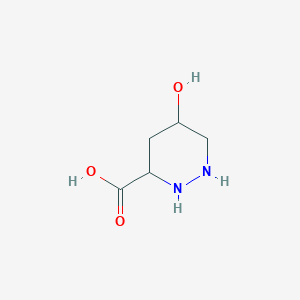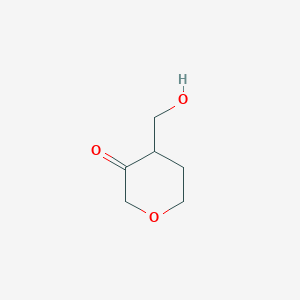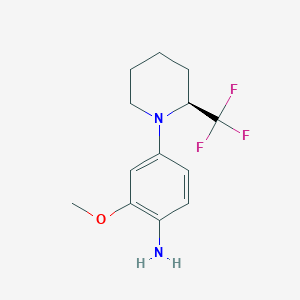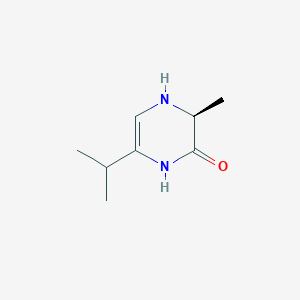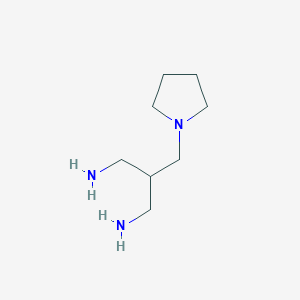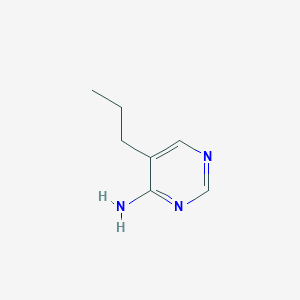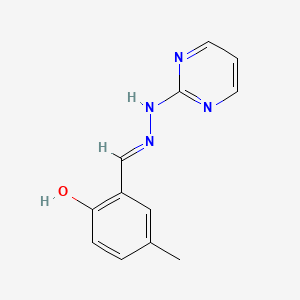
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrimidinyl group attached to a hydrazonomethyl group, which is further connected to a methylphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol typically involves the condensation of 4-methyl-2-formylphenol with pyrimidin-2-ylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated phenols.
科学的研究の応用
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or magnetic properties.
作用機序
The mechanism of action of 4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its hydrazone moiety can form coordination complexes with metal ions, altering their biological activity . The compound’s phenolic group can also participate in redox reactions, influencing cellular oxidative stress levels .
類似化合物との比較
Similar Compounds
- 2-Methyl-6-(pyrimidin-2-yl-hydrazonomethyl)-phenol
- 4-Methyl-2-((2-(pyridin-2-yl)hydrazono)methyl)phenol
- 4-Methyl-2-((2-(pyrazin-2-yl)hydrazono)methyl)phenol
Uniqueness
4-Methyl-2-((2-(pyrimidin-2-yl)hydrazono)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming metal complexes with specific coordination geometries and magnetic properties . Additionally, its potential bioactivity sets it apart from other similar compounds, making it a promising candidate for drug development .
特性
分子式 |
C12H12N4O |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
4-methyl-2-[(E)-(pyrimidin-2-ylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N4O/c1-9-3-4-11(17)10(7-9)8-15-16-12-13-5-2-6-14-12/h2-8,17H,1H3,(H,13,14,16)/b15-8+ |
InChIキー |
SDUSFLUTXDNVKX-OVCLIPMQSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC2=NC=CC=N2 |
正規SMILES |
CC1=CC(=C(C=C1)O)C=NNC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)
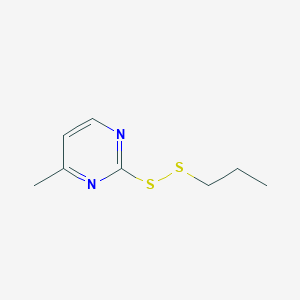
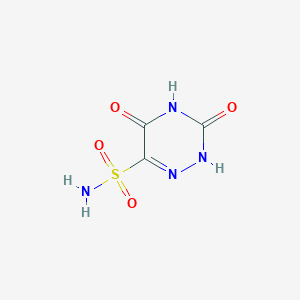
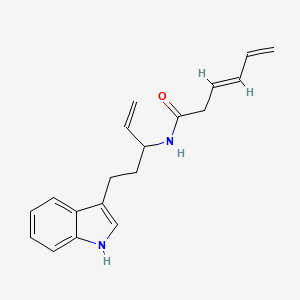
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)

